5-ethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide
Description
The compound 5-ethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide features a thiophene-2-sulfonamide core substituted with an ethyl group at the 5-position and a pyrrolidine ring at the sulfonamide nitrogen. The pyrrolidine moiety is further functionalized with a 1,3-thiazol-2-yl group. This structure combines heterocyclic systems (thiophene, thiazole) and a sulfonamide group, which are common in medicinal chemistry for targeting enzymes or receptors.
Properties
IUPAC Name |
5-ethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S3/c1-2-11-3-4-12(20-11)21(17,18)15-10-5-7-16(9-10)13-14-6-8-19-13/h3-4,6,8,10,15H,2,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLLPFNNJJERDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2CCN(C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of a thiazole derivative with a pyrrolidine derivative, followed by sulfonation. The reaction conditions often require the use of solvents like dimethylformamide and catalysts such as potassium hydroxide. The final product is obtained through purification techniques like recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Industrial methods also incorporate advanced purification techniques to meet the stringent quality standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-ethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-ethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to the disruption of essential biological processes. These interactions are mediated through the thiazole and sulfonamide groups, which play a crucial role in the compound’s bioactivity .
Comparison with Similar Compounds
Thiophene Sulfonamide Derivatives
Thiophene sulfonamides are widely explored for their bioactivity. Key comparisons include:
- Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate derivatives (): These compounds utilize a thiophene ring with amino and ester substituents. Unlike the target compound, they lack the sulfonamide group but share reactivity in forming heterocyclic systems via condensation with nitriles or esters. Their synthesis often employs 1,4-dioxane and triethylamine, contrasting with the target’s likely sulfonamide coupling methods .
- Drospirenone-related impurities (): Impurities such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol highlight the prevalence of thiophene derivatives in pharmaceuticals. The target’s sulfonamide group may offer improved metabolic stability compared to alcohol or amine functionalities in these analogs .
Pyrrolidine- and Thiazole-Containing Compounds
- Intermediate (R)-dimethyl 2-(1-benzyl-2-oxopyrrolidin-3-yl)malonate (): This pyrrolidin-3-yl derivative was synthesized for a natural product inhibitor of carboxylase U.
- [2,6-bis(Benzimidazol-2-yl)pyridineH₂]²⁺·[SbCl₅]²⁻ (): This ionic compound uses benzimidazole-pyridine cations, which are bulkier and more rigid than the target’s thiazole-pyrrolidine system. The thiazole’s smaller size and sulfur atom could improve membrane permeability in drug design .
Key Findings and Implications
The thiazole-pyrrolidine moiety offers a balance of rigidity and flexibility for target engagement .
Synthetic Challenges : Forming the sulfonamide bond and introducing the ethyl-thiophene substituent may require optimized coupling agents (e.g., SOCl₂ or carbodiimides), contrasting with POCl₃-driven cyclizations in thiadiazole synthesis .
Activity Predictions: The sulfonamide group is a known pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase). The thiazole’s electron-deficient nature may enhance interactions with catalytic metal ions .
Biological Activity
5-ethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | 5-ethyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide |
| CAS Number | 1797709-98-8 |
| Molecular Formula | C13H17N3O2S3 |
| Molecular Weight | 343.5 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including the compound . Research indicates that compounds with thiazole moieties exhibit significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.
- Mechanism of Action : Thiazole derivatives are believed to inhibit bacterial growth by interfering with vital cellular processes such as protein synthesis and DNA replication.
- Efficacy Against Resistant Strains : In vitro studies have demonstrated that this compound shows promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
Anticancer Activity
The anticancer properties of this compound have also been explored, particularly in relation to its effects on various cancer cell lines.
-
Cell Viability Assays : Studies using MTT assays revealed that the compound significantly reduces the viability of colorectal cancer cells (Caco-2) while showing less effect on pulmonary adenocarcinoma cells (A549). The observed decrease in viability was statistically significant (p < 0.05) .
Cell Line Viability (%) Significance (p-value) Caco-2 39.8 <0.001 A549 55.4 Not significant - Structure-Activity Relationship (SAR) : The presence of the ethyl group in the thiazole derivative appears to enhance its anticancer activity, suggesting that modifications to the molecular structure can lead to improved therapeutic efficacy .
Case Studies
Several case studies have documented the biological effects of similar thiazole compounds:
- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for their antimicrobial and anticancer activities. Compounds showed varying degrees of effectiveness, with some exhibiting broad-spectrum activity against drug-resistant strains .
- Clinical Implications : The potential for these compounds to serve as lead candidates for drug development has been emphasized, particularly in light of increasing antibiotic resistance and the need for new cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
